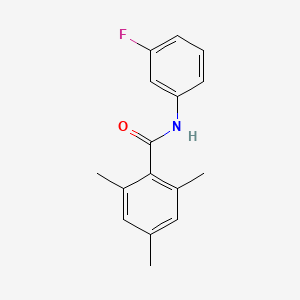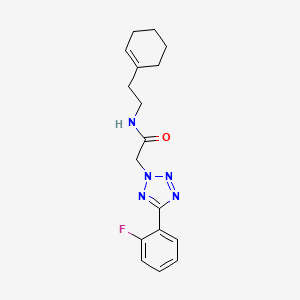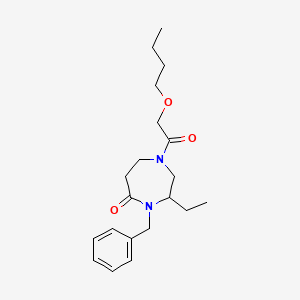
N-(3-fluorophenyl)-2,4,6-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2,4,6-trimethylbenzamide: is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a trimethylbenzamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2,4,6-trimethylbenzamide typically involves the reaction of 3-fluorophenylamine with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: N-(3-fluorophenyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamides.
科学的研究の応用
Chemistry: In chemistry, N-(3-fluorophenyl)-2,4,6-trimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its fluorophenyl group can impart unique properties to the resulting compounds, making it valuable in the design of new materials.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its fluorescence properties make it suitable for imaging and tracking cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the manufacture of agrochemicals, dyes, and other chemical products. Its unique structure allows for the creation of compounds with desirable properties for various applications.
作用機序
The mechanism by which N-(3-fluorophenyl)-2,4,6-trimethylbenzamide exerts its effects depends on its molecular targets and pathways. The fluorophenyl group can interact with specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.
類似化合物との比較
N-(3-chlorophenyl)-2,4,6-trimethylbenzamide
N-(3-bromophenyl)-2,4,6-trimethylbenzamide
N-(3-iodophenyl)-2,4,6-trimethylbenzamide
Uniqueness: N-(3-fluorophenyl)-2,4,6-trimethylbenzamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its chloro, bromo, and iodo counterparts. This fluorine atom can enhance the compound's stability, reactivity, and biological activity.
特性
IUPAC Name |
N-(3-fluorophenyl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-10-7-11(2)15(12(3)8-10)16(19)18-14-6-4-5-13(17)9-14/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBGTSYLCVYNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]QUINOLIN-8-OL](/img/structure/B5358740.png)

![2-[2-(4-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5358752.png)
amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5358766.png)
![N-[(3R*,4R*)-4-piperidin-1-yltetrahydrofuran-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5358767.png)
![N-[(1,3-dimethylpyrrolidin-3-yl)methyl]-N,5-dimethyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B5358768.png)
![{1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5358775.png)
![N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5358783.png)
![4-AMINO-N-{4-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE](/img/structure/B5358791.png)

![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide](/img/structure/B5358809.png)
![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B5358817.png)

